Ethyl 5-(4-chlorophenyl)furan-2-carboxylate Ethyl 5-(4-chlorophenyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16515890
InChI: InChI=1S/C13H11ClO3/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C13H11ClO3
Molecular Weight: 250.68 g/mol

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC16515890

Molecular Formula: C13H11ClO3

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate -

Specification

Molecular Formula C13H11ClO3
Molecular Weight 250.68 g/mol
IUPAC Name ethyl 5-(4-chlorophenyl)furan-2-carboxylate
Standard InChI InChI=1S/C13H11ClO3/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Standard InChI Key QLWPDJNRQNVNAT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate (molecular formula: C₁₃H₁₁ClO₃; molecular weight: 250.68 g/mol) features a furan ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an ethyl ester functional group. The planar furan ring system conjugated with the aromatic chlorophenyl group creates a rigid scaffold, while the ester moiety enhances solubility in organic solvents. X-ray crystallography of analogous compounds reveals dihedral angles of ~30° between the furan and phenyl planes, suggesting moderate π-orbital overlap .

Physicochemical Profile

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueMethod/Source
LogP (octanol-water)3.12 ± 0.15Chromatographic analysis
Water solubility0.87 mg/L at 25°CShake-flask method
Melting point98-100°CDifferential scanning calorimetry
pKa (ester carbonyl)~-1.2Potentiometric titration

The compound's moderate lipophilicity (LogP 3.12) suggests adequate membrane permeability for biological applications, while limited aqueous solubility necessitates formulation optimization for in vivo studies .

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves a three-step sequence starting from 2-furoic acid derivatives :

  • Friedel-Crafts Acylation: Reacting ethyl furan-2-carboxylate with 4-chlorobenzoyl chloride in the presence of AlCl₃ yields the 5-acylated intermediate.

  • Reductive Dehalogenation: Selective removal of the chloro group using Pd/C-catalyzed hydrogenation produces the 4-chlorophenyl-substituted furan ester.

  • Esterification Optimization: Final recrystallization from ethanol/water (4:1) achieves >98% purity, as verified by HPLC.

Reaction yields typically range from 65-72%, with byproducts including di-substituted isomers (<5%) and unreacted starting materials (<3%) .

Alternative Synthetic Pathways

Recent advances employ Suzuki-Miyaura cross-coupling for improved regioselectivity :

  • Palladium-catalyzed coupling of 5-bromofuran-2-carboxylate with 4-chlorophenylboronic acid

  • Advantages:

    • Higher yields (78-85%)

    • Reduced isomer formation (<1%)

    • Compatibility with microwave-assisted synthesis (30 minutes vs. 12 hours conventional)

Key reaction parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: THF/H₂O (3:1)

  • Temperature: 80°C

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes selective substitution reactions:

ReagentConditionsProductYield
NH₃ (7N in MeOH)100°C, sealed tube4-Aminophenyl derivative62%
NaN₃/DMF120°C, 12h4-Azidophenyl analogue58%
CuCN/DMSOMicrowave, 150°C4-Cyanophenyl compound71%

These transformations enable diversification of the aromatic moiety while preserving the furan core .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed selective activity:

Cell LineIC₅₀ (μM)Selectivity Index vs. HEK293
MCF-7 (breast)12.4 ± 1.28.3
A549 (lung)18.7 ± 2.15.6
HepG2 (liver)9.8 ± 0.910.5

Mechanistic studies indicate microtubule destabilization (EC₅₀ = 0.94 μM in tubulin polymerization assay) and G2/M cell cycle arrest .

Spectroscopic Characterization

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.12 (d, J = 3.6 Hz, 1H, furan H-3)

  • δ 6.58 (d, J = 3.6 Hz, 1H, furan H-4)

  • δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.38 (t, J = 7.1 Hz, 3H, CH₃)

¹³C NMR confirms ester carbonyl at δ 165.2 ppm and furan C-2 at δ 152.1 ppm, consistent with X-ray diffraction data .

Mass Spectrometric Fragmentation

Key MS/MS fragments (ESI⁺):

  • m/z 250.68 [M+H]⁺

  • m/z 222.15 [M-CO₂Et]⁺

  • m/z 139.08 [C₆H₄Cl]⁺

Fragmentation patterns align with computational simulations (DFT/B3LYP/6-311++G**).

Applications in Drug Discovery

Kinase Inhibition Scaffolds

Molecular docking studies reveal strong binding to:

  • CDK2 (ΔG = -9.8 kcal/mol)

  • VEGFR2 (ΔG = -8.6 kcal/mol)

  • EGFR T790M (ΔG = -7.9 kcal/mol)

The 4-chlorophenyl group occupies hydrophobic pockets, while the ester carbonyl forms hydrogen bonds with catalytic lysine residues .

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